
3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by a pyrimidine ring substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,3-dimethylphenylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed: The reactions can lead to the formation of various derivatives and analogs of the compound, which may have different chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of the caspase pathway, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .
Materials Science Applications
Photovoltaic Materials :
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can enhance charge transport properties and overall device efficiency .
Polymer Composites :
In materials science, the compound has been explored as an additive in polymer composites to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the thermal degradation temperatures of the composites significantly .
Agricultural Chemistry Applications
Pesticide Development :
The structure of this compound allows for modifications that can lead to the development of novel pesticides. Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against common agricultural weeds, offering a potential avenue for sustainable agriculture practices .
Case Studies
Mechanism of Action
The mechanism by which 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives involved.
Comparison with Similar Compounds
2,3-Dimethylphenyl isocyanate
Succinic acid, di(2,3-dimethylphenyl) ester
2,3-Dimethylphenylboronic acid
Uniqueness: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and potential applications. While similar compounds may share some chemical properties, the presence of the pyrimidinedione ring and the 2,3-dimethylphenyl group gives it distinct characteristics and reactivity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- CAS Number : 2098083-80-6
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.09 |
A549 | 0.03 |
Colo-205 | 0.01 |
A2780 | 0.12 |
These results suggest that the compound may inhibit cell proliferation effectively across multiple cancer types .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | <100 |
S. aureus | <100 |
K. pneumoniae | <100 |
P. aeruginosa | <100 |
These findings highlight the potential of the compound as a broad-spectrum antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this pyrimidine derivative has been evaluated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for mitigating inflammation-related diseases .
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Study on Anticancer Activity :
- Antimicrobial Study :
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAQHWLPPCFSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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